1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214569
InChI: InChI=1S/C16H5F27O3/c17-3(18)7(23,24)10(29,30)13(35,36)14(37,38)11(31,32)8(25,26)5(19,20)1-45-4(44)46-2-6(21,22)9(27,28)12(33,34)15(39,40)16(41,42)43/h3H,1-2H2
SMILES:
Molecular Formula: C16H5F27O3
Molecular Weight: 758.16 g/mol

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate

CAS No.:

Cat. No.: VC16214569

Molecular Formula: C16H5F27O3

Molecular Weight: 758.16 g/mol

* For research use only. Not for human or veterinary use.

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate -

Specification

Molecular Formula C16H5F27O3
Molecular Weight 758.16 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate
Standard InChI InChI=1S/C16H5F27O3/c17-3(18)7(23,24)10(29,30)13(35,36)14(37,38)11(31,32)8(25,26)5(19,20)1-45-4(44)46-2-6(21,22)9(27,28)12(33,34)15(39,40)16(41,42)43/h3H,1-2H2
Standard InChI Key FUUKSNSQDXKCHH-UHFFFAOYSA-N
Canonical SMILES C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate is a fluorinated carbonate ester featuring two perfluoroalkyl chains: a perfluorononyl group (C9F17CH2\text{C}_9\text{F}_{17}\text{CH}_2) and a perfluorohexyl group (C6F13CH2\text{C}_6\text{F}_{13}\text{CH}_2) linked by a carbonate moiety (O-CO-O\text{O-CO-O}). The SMILES notation provided in commercial catalogs, O=C(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F\text{O=C(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F}, confirms its branched fluorocarbon structure . The compound’s high molecular weight (758.166 g/mol) and fluorine content (67.3% by mass) contribute to its thermal stability and chemical inertness, traits typical of PFAS .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1980085-60-6
Molecular FormulaC16H5F27O3\text{C}_{16}\text{H}_{5}\text{F}_{27}\text{O}_{3}
Molecular Weight758.166 g/mol
MDL NumberMFCD28334371
Storage ConditionsAmbient temperature

Applications and Functional Uses

Industrial and Specialty Chemistry

Fluorinated carbonates like 1H,1H,9H-perfluorononyl 1H,1H-perfluorohexyl carbonate serve as surfactants, lubricants, and coating additives due to their hydrophobic and oleophobic properties . In electronics manufacturing, such compounds may act as dielectric fluids or anti-reflective coatings, leveraging their thermal stability and low surface tension.

Environmental Persistence and Ecotoxicology

Environmental Fate

PFAS compounds, including this carbonate derivative, are resistant to hydrolysis, photolysis, and microbial degradation due to strong C-F bonds. Modeling studies predict a half-life exceeding decades in aquatic environments, with potential for long-range transport via oceanic currents .

Bioaccumulation and Toxicity

While specific toxicological data for this compound are lacking, structural analogs exhibit bioaccumulation in aquatic organisms and protein-binding tendencies in mammals. The carbonate group may enhance solubility in lipids, increasing bioavailability and posing risks to higher trophic levels .

Future Research Directions

Alternatives to PFAS

Research into silicone-based polymers and hydrocarbon surfactants with fluorinated segments seeks to replicate PFAS functionality while reducing persistence. Early-stage studies show promise but face challenges in matching performance .

Degradation Technologies

Advanced oxidation processes (AOPs) and supercritical water oxidation (SCWO) are being tested for PFAS destruction. Pilot-scale trials report >99% degradation efficiency for some PFAS, though energy costs and scalability remain barriers .

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